Product packaging for (1-Furan-2-yl-ethyl)-methyl-amine(Cat. No.:CAS No. 174316-27-9)

(1-Furan-2-yl-ethyl)-methyl-amine

Cat. No.: B2645563
CAS No.: 174316-27-9
M. Wt: 125.171
InChI Key: BNBCJNJOLJAPMQ-UHFFFAOYSA-N
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Description

Significance of Furan (B31954) Moieties in Organic Synthesis

The furan moiety is a versatile building block in organic synthesis. nih.gov Its aromatic nature and the presence of the oxygen heteroatom allow it to participate in a wide range of chemical transformations. Furans can undergo reactions such as electrophilic substitution, cycloadditions, and ring-opening reactions, providing access to a diverse array of more complex molecules. nih.govwikipedia.org The furan ring is also a common structural motif in many natural products and bioactive compounds, further highlighting its importance in synthetic chemistry. nih.govrsc.org The development of new synthetic methods for the preparation and functionalization of furan derivatives remains an active area of research. acs.orgscirp.org

Importance of Amine Functionalities in Chemical Building Blocks

Amines are fundamental components in the construction of a vast number of organic molecules. amerigoscientific.comijrpr.com As derivatives of ammonia (B1221849), they possess a basic nitrogen atom with a lone pair of electrons, which makes them nucleophilic and basic. molport.combyjus.com This reactivity allows amines to participate in a wide variety of chemical reactions, including alkylation, acylation, and the formation of amides and imines. molport.com Consequently, amines serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. amerigoscientific.compurkh.com Their ability to form hydrogen bonds also influences the physical properties and biological interactions of the molecules they are part of. purkh.com

Positioning of (1-Furan-2-yl-ethyl)-methyl-amine within Contemporary Chemical Research

This compound is a specific furan-containing amine that serves as a building block in organic synthesis. Its structure, featuring a chiral center at the ethyl group attached to the furan ring, makes it a potentially valuable component in the synthesis of enantiomerically pure compounds. Research involving this compound and its derivatives often focuses on its utility in medicinal chemistry and materials science. evitachem.com The oxalate (B1200264) salt of this compound, for instance, has been investigated for its potential biological activities. The compound's furan ring can engage in π-π stacking interactions, while the methylamine (B109427) group can form hydrogen bonds, which are important for its interaction with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name 1-(furan-2-yl)-N-methylethanamine nih.govsigmaaldrich.com
Molecular Formula C₇H₁₁NO nih.gov
Molecular Weight 125.17 g/mol nih.gov
CAS Number 174316-27-9 nih.gov
Physical Form Liquid sigmaaldrich.com

Historical Context of Related Furan-Amine Compounds in Academic Studies

The study of furan-containing compounds has a long history, dating back to the late 18th century with the discovery of 2-furoic acid. atamanchemicals.comutripoli.edu.ly The name "furan" itself is derived from the Latin word "furfur," meaning bran, from which the derivative furfural (B47365) was produced. wikipedia.orgatamanchemicals.com Furan was first synthesized in 1870. wikipedia.orgatamanchemicals.com The development of synthetic methods for furan and its derivatives, such as the Paal-Knorr synthesis and the Feist-Benary synthesis, has been crucial for their exploration in various chemical contexts. wikipedia.org

The investigation of furan-amine compounds, specifically, is a more recent area of focus, driven by the search for new bioactive molecules and functional materials. The synthesis of primary furanyl amines from bio-based furan derivatives is an area of growing interest, reflecting a broader trend towards sustainable chemistry. mdpi.comacs.org Research has explored the synthesis and biological activities of various furan-amine derivatives, including those with potential antibacterial, antifungal, and anticancer properties. utripoli.edu.lyscispace.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO B2645563 (1-Furan-2-yl-ethyl)-methyl-amine CAS No. 174316-27-9

Properties

IUPAC Name

1-(furan-2-yl)-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-6(8-2)7-4-3-5-9-7/h3-6,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBCJNJOLJAPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CO1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Furan 2 Yl Ethyl Methyl Amine

Overview of Established Synthetic Routes

Established methods primarily involve the formation of the crucial carbon-nitrogen bond, starting from the corresponding ketone, 2-acetylfuran (B1664036).

Reductive amination is a highly effective and widely used method for preparing (1-Furan-2-yl-ethyl)-methyl-amine. youtube.com This one-pot reaction typically involves the condensation of 2-acetylfuran with methylamine (B109427) to form an intermediate imine or enamine, which is then reduced in situ to the target secondary amine without being isolated. youtube.comyoutube.com

The reaction is versatile, accommodating various reducing agents. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). youtube.com The choice of reducing agent can be critical; for instance, sodium cyanoborohydride is particularly useful as it is a milder agent that selectively reduces the protonated iminium ion intermediate over the starting ketone, minimizing side reactions. youtube.com Catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni) is also a viable reduction strategy. organic-chemistry.org

A general scheme for this approach is as follows:

Step 1: Imine Formation: 2-Acetylfuran reacts with methylamine under mildly acidic conditions to form a Schiff base (imine) intermediate.

Step 2: Reduction: The imine is immediately reduced by a hydride agent or catalytic hydrogenation to yield this compound. youtube.com

This method's efficiency and operational simplicity make it a preferred route for producing the racemic form of the compound. organic-chemistry.org

In cases where direct reductive amination is not suitable or leads to low yields, multi-step strategies can be employed. These routes offer greater control over the reaction intermediates. A representative multi-step synthesis involves the conversion of the starting ketone into a better leaving group, followed by nucleophilic substitution. tomsheppard.info

One such pathway can be outlined as:

Reduction to Alcohol: 2-Acetylfuran is first reduced to the corresponding alcohol, 1-(furan-2-yl)ethanol, using a standard reducing agent like sodium borohydride.

Conversion to Alkyl Halide: The alcohol is then converted to an alkyl halide, for example, 1-(furan-2-yl)ethyl chloride, using a chlorinating agent such as thionyl chloride (SOCl₂).

Nucleophilic Substitution: The resulting alkyl halide is treated with an excess of methylamine. The methylamine acts as a nucleophile, displacing the chloride to form the final product, this compound.

Alternative multi-step approaches might involve the formation and subsequent reduction of an azide. This involves converting the intermediate alcohol to an alkyl azide, which is then reduced to the primary amine and subsequently methylated. tomsheppard.info While more laborious, these methods can be advantageous when dealing with sensitive substrates or when trying to avoid the specific conditions of reductive amination. tomsheppard.info

Stereoselective Synthesis of Enantiopure this compound

The production of enantiomerically pure this compound is critical for pharmaceutical applications, where often only one enantiomer possesses the desired biological activity. nih.gov Several advanced methodologies have been developed to achieve this.

Asymmetric catalysis is a powerful strategy for synthesizing chiral amines with high enantioselectivity. nih.govacs.org The most common approach is the asymmetric hydrogenation of a prochiral N-alkyl imine, which is formed from 2-acetylfuran and methylamine. acs.org

This process utilizes a transition metal complex, typically based on iridium (Ir) or rhodium (Rh), coordinated to a chiral ligand. nih.govacs.org The chiral ligand creates a chiral environment around the metal center, directing the hydrogenation to one face of the imine double bond, thus producing a preponderance of one enantiomer.

Catalyst SystemLigand TypeSubstrateEnantiomeric Excess (ee)Reference
Ir-ComplexChiral Phosphine Ligands (e.g., f-Binaphane)N-alkyl α-aryl furan-containing iminesUp to 90% acs.org
Ir-IridacycleChiral Phosphino-oxazoline (PHOX) LigandsN-alkyl imines from acetophenonesUp to 94% nih.govacs.org

Another catalytic approach involves biocatalysis, using enzymes like transaminases (TAms). tomsheppard.info These enzymes can catalyze the amination of ketones, including furan-based ketones, with high stereoselectivity, offering an environmentally friendly alternative to metal catalysts. tomsheppard.infomdpi.com

The use of chiral auxiliaries is a classic and reliable method for asymmetric synthesis. clockss.orgyale.edu In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct a stereoselective reaction. After the desired chiral center is created, the auxiliary is removed. clockss.org

A typical sequence for synthesizing enantiopure this compound using this method would be:

Imine Formation: A prochiral furan-containing substrate is reacted with a chiral amine auxiliary, such as (S)-phenylglycinol or a derivative of valinol, to form a chiral imine or N-acyliminium ion. clockss.orgresearchgate.net

Diastereoselective Addition: A nucleophile (in some related syntheses, a furan-2-yl group is added via an organozinc reagent) is added to the imine. The steric and electronic properties of the chiral auxiliary direct the nucleophile to attack one face of the C=N double bond preferentially, creating a new stereocenter with high diastereoselectivity. clockss.org

Auxiliary Cleavage: The chiral auxiliary is cleaved from the molecule, often by hydrogenolysis or acid hydrolysis, to release the enantiomerically enriched amine. clockss.org

This methodology has proven effective for the synthesis of various chiral amines, including those with pyrrole (B145914) and furan (B31954) moieties. clockss.orgresearchgate.net

Enantioselective reduction of the prochiral ketone, 2-acetylfuran, or the corresponding imine provides another direct route to the chiral amine. researchgate.net This can be achieved using chiral reducing agents or, more commonly, a stoichiometric reducing agent in the presence of a chiral catalyst.

Methods include:

Catalytic Asymmetric Reduction of Ketones: The reduction of 2-acetylfuran using a borane (B79455) reagent in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction) can produce the chiral alcohol, 1-(furan-2-yl)ethanol, with high enantioselectivity. This alcohol can then be converted to the target amine via methods described in section 2.1.2, preserving the stereochemistry.

Enzymatic Reductions: Similar to transamination, other enzymes such as ketone reductases (KREDs) can reduce 2-acetylfuran to a single enantiomer of the corresponding alcohol with very high enantiomeric excess. clockss.org This chemoenzymatic approach combines the selectivity of enzymes with traditional chemical transformations. clockss.org

These stereoselective reduction techniques are fundamental in providing access to the optically active intermediates required for the synthesis of enantiopure this compound.

Novel Synthetic Protocols and Green Chemistry Approaches

Catalyst Development for Efficient Synthesis

The efficiency of synthesizing this compound is critically dependent on the catalyst employed. Development has progressed from traditional reducing agents to sophisticated homogeneous, heterogeneous, and biological catalysts.

A primary method for this transformation is reductive amination, where 1-(Furan-2-yl)ethan-1-one reacts with methylamine to form an intermediate imine, which is then reduced. While classic reducing agents like sodium cyanoborohydride (NaBH₃CN) are effective, their use generates stoichiometric waste. A greener alternative is catalytic hydrogenation, which uses hydrogen gas as the reductant and typically produces only water as a byproduct.

More advanced catalytic systems are being explored for similar amine syntheses. The "hydrogen borrowing" strategy, for instance, uses a metal catalyst to temporarily remove hydrogen from an alcohol (like the precursor 1-(furan-2-yl)ethanol), which then facilitates the reductive amination before the hydrogen is returned. rsc.org Ruthenium, iridium, and manganese pincer complexes have shown high efficiency in these types of reactions for other furan-based amines. rsc.org

Biocatalysis represents a frontier in green synthesis. Transaminase (TAm) enzymes can convert furan-based ketones and aldehydes directly into their corresponding amines with high selectivity. rsc.org These enzymatic reactions are conducted in mild, aqueous conditions and avoid the need for harsh chemicals or heavy metal catalysts, offering a highly sustainable pathway. rsc.orgtomsheppard.info

Interactive Table: Comparison of Catalytic Methods for Amine Synthesis

Catalytic Method Typical Catalyst/Reagent Key Advantages Key Disadvantages Source
Stoichiometric Reduction Sodium Cyanoborohydride (NaBH₃CN) Well-established, reliable Generates stoichiometric waste, toxic cyanide byproducts
Catalytic Hydrogenation H₂ gas with metal catalyst (e.g., Pd/C) High atom economy, clean (water is the main byproduct) Requires handling of flammable H₂ gas, high pressure equipment
Hydrogen Borrowing Ruthenium or Iridium pincer complexes Uses alcohols as starting materials, high efficiency Expensive metal catalysts, potential for metal leaching rsc.org
Biocatalysis Transaminase (TAm) enzymes High selectivity, mild aqueous conditions, renewable catalyst Enzyme stability and cost can be a limitation, product inhibition rsc.org

Solvent-Free or Aqueous Reaction Conditions

A major focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which contribute to environmental pollution. The synthesis of this compound and related compounds is being adapted to align with this goal.

Biocatalytic methods using transaminases are inherently green in this respect, as they are typically performed in aqueous buffer solutions. rsc.org Similarly, some traditional reductive aminations can be adapted to run in aqueous systems.

Solvent-free, or neat, reaction conditions offer another powerful green alternative. Microwave-assisted synthesis has emerged as a key technology for enabling such reactions. cem.com For furan derivatives, reagents can be adsorbed onto a solid support, such as basic alumina, and irradiated with microwaves. This technique can dramatically reduce reaction times from hours to minutes and eliminate the need for a solvent entirely. cem.com Phase-transfer catalysis, where a catalyst facilitates the reaction between reactants in different phases (e.g., solid-liquid), can also be enhanced by microwave heating, allowing for efficient reactions in water or under solvent-free conditions. cem.com

Interactive Table: Reaction Environment Comparison

Condition Description Advantages Typical Application Source
Aqueous Water is used as the reaction solvent. Environmentally benign, low cost, non-flammable. Biocatalytic transamination, some reductive aminations. rsc.org
Solvent-Free (Neat) Reactants are mixed without a solvent, often with a solid support. Eliminates solvent waste, can lead to faster reactions, simplified workup. Microwave-assisted synthesis on mineral supports. cem.com
Organic Solvent Traditional method using solvents like methanol (B129727) or ethanol. Good solubility for many organic reagents. Classical reductive amination, catalyst screening.

Scale-Up Considerations in Laboratory Synthesis

Transitioning a synthetic procedure from a small, analytical scale to a larger, preparative scale in the laboratory presents several challenges. For the synthesis of this compound, key considerations include reaction control, cost-effectiveness, and purification efficiency.

Industrial and large-scale laboratory syntheses often favor catalytic hydrogenation over chemical reducing agents like NaBH₃CN to minimize hazardous waste and improve cost-efficiency. However, scaling up hydrogenation requires specialized equipment to handle hydrogen gas safely under pressure.

One of the most significant advancements for scale-up is the use of continuous flow reactors. Unlike traditional batch reactors (e.g., round-bottom flasks), flow reactors allow for superior control over reaction parameters like temperature and mixing. This improved heat and mass transfer leads to better yields, higher purity, and enhanced safety, which are all critical when producing larger quantities of a substance. researchgate.net

Purification is another major bottleneck in scale-up. While laboratory-scale reactions often rely on column chromatography, this method becomes impractical and expensive for larger quantities. Therefore, optimizing the reaction to produce a crude product that can be purified by crystallization or distillation is a primary goal. For this compound, which is often isolated as an oxalate (B1200264) salt, crystallization is a highly effective method for achieving high purity on a larger scale. The choice of solvent system is crucial for maximizing both reaction yield and the efficiency of the final crystallization step.

Chemical Transformations and Derivative Synthesis of 1 Furan 2 Yl Ethyl Methyl Amine

Reactions at the Amine Nitrogen

The secondary amine moiety is a key site for synthetic elaboration, readily undergoing reactions typical of aliphatic amines, such as alkylation, acylation, and the formation of urea (B33335) derivatives.

Alkylation and Acylation Reactions

The nitrogen atom in (1-Furan-2-yl-ethyl)-methyl-amine possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reaction with electrophiles.

Alkylation: As a secondary amine, it can be alkylated by reacting with alkyl halides. This SN2 reaction introduces a new alkyl group onto the nitrogen, forming a tertiary amine. However, this reaction can be difficult to control, as the resulting tertiary amine is often more nucleophilic than the starting secondary amine, potentially leading to polyalkylation and the formation of a quaternary ammonium (B1175870) salt mnstate.edu. Careful selection of reaction conditions and stoichiometry is necessary to favor the desired mono-alkylation product.

Acylation: Acylation of the amine nitrogen is a more controlled and high-yielding reaction. It proceeds readily with acylating agents like acyl chlorides or acid anhydrides in the presence of a base to neutralize the acid byproduct mnstate.edu. This reaction forms a stable N-substituted amide derivative. The acylation effectively caps (B75204) the reactivity of the amine, preventing further reactions at that site.

Reaction TypeReagent ClassProduct ClassNotes
N-AlkylationAlkyl Halide (R-X)Tertiary AmineCan lead to polyalkylation, forming quaternary ammonium salts mnstate.edu.
N-AcylationAcyl Chloride (RCOCl) or Acid Anhydride (B1165640) ((RCO)₂O)AmideGenerally a high-yield and specific reaction.
Table 1: Overview of N-Alkylation and N-Acylation Reactions.

Formation of Amides, Ureas, and Thioureas

Building on acylation, a variety of functional groups can be installed at the amine nitrogen.

Amides: As mentioned, amides are readily synthesized using standard coupling agents or by reaction with acyl chlorides rsc.org.

Ureas: Substituted ureas are formed through the reaction of the amine with isocyanates (R-N=C=O) rsc.orgorganic-chemistry.org. This is an efficient addition reaction where the amine nitrogen attacks the electrophilic carbon of the isocyanate.

Thioureas: Similarly, reaction with isothiocyanates (R-N=C=S) yields the corresponding thiourea (B124793) derivatives.

These transformations are valuable in medicinal chemistry for modifying the polarity, hydrogen bonding capacity, and metabolic stability of the parent molecule rsc.orgnih.gov.

DerivativeReagent ClassGeneral Reaction
AmideAcyl Chloride / Carboxylic AcidR₂NH + R'-COCl → R₂N-COR' + HCl
UreaIsocyanateR₂NH + R'-NCO → R₂N-CO-NHR'
ThioureaIsothiocyanateR₂NH + R'-NCS → R₂N-CS-NHR'
Table 2: Synthesis of Amide, Urea, and Thiourea Derivatives.

Oxidation and Reduction of the Amine Moiety

The amine group is generally stable under reducing conditions. Conversely, it can be oxidized. The oxidation of secondary amines, particularly with reagents like hydrogen peroxide, can lead to the formation of nitrones researchgate.net. The amine itself is already in a reduced state and is not susceptible to further reduction without prior transformation into a different functional group, such as an iminium ion or an amide.

Reactivity of the Furan (B31954) Ring System

The furan ring is an electron-rich five-membered heterocycle that exhibits reactivity characteristic of aromatic systems, particularly a high susceptibility to electrophilic attack. It can also undergo reactions that saturate or open the ring structure.

Electrophilic Aromatic Substitution Reactions

Furan undergoes electrophilic aromatic substitution (EAS) more readily than benzene, allowing for the use of milder reaction conditions pearson.compearson.com. Substitution occurs preferentially at the C5 position (alpha to the oxygen and distal to the existing substituent) because the carbocation intermediate is more effectively stabilized by resonance involving the oxygen atom's lone pairs pearson.comstudy.comquora.com. The (1-methyl-ethylamino) group at the C2 position is an electron-donating, activating group, which further increases the rate of EAS at the C5 position masterorganicchemistry.com.

Common EAS reactions applicable to the furan ring include:

Halogenation: Reaction with bromine or chlorine under mild conditions can introduce a halogen atom at the C5 position.

Nitration: Nitration can be achieved with gentle nitrating agents, such as acetyl nitrate, to avoid oxidative degradation of the sensitive furan ring.

Friedel-Crafts Acylation: This reaction, which introduces an acyl group, is a key method for forming C-C bonds. It can be performed using an acid anhydride or acyl chloride with a Lewis acid catalyst osti.govrsc.org. The resulting ketone is a versatile intermediate for further synthesis. Due to the high reactivity of furan, strong Lewis acids and harsh conditions that can cause polymerization are typically avoided libretexts.orgyoutube.com.

ReactionTypical ReagentsExpected Product Position
BrominationBr₂ in dioxane5-bromo derivative
NitrationHNO₃ / Acetic Anhydride5-nitro derivative
AcylationRCOCl / SnCl₄ or (RCO)₂O / H₃PO₄5-acyl derivative
Table 3: Predicted Electrophilic Aromatic Substitution Reactions.

Hydrogenation and Ring-Opening Reactions

Hydrogenation: The furan ring can be catalytically hydrogenated to yield the corresponding saturated tetrahydrofuran (B95107) (THF) derivative. This transformation is typically accomplished using molecular hydrogen (H₂) over heterogeneous catalysts such as palladium, platinum, nickel, or ruthenium rwth-aachen.dersc.org. The reaction conditions, including temperature and catalyst choice, can influence the selectivity of the hydrogenation, especially in relation to other functional groups in the molecule rwth-aachen.de. Electrochemical methods for ring hydrogenation have also been explored rsc.org.

Ring-Opening: The furan nucleus is susceptible to ring-opening under various conditions, particularly in the presence of acid mdpi.com. Acid-catalyzed ring opening often proceeds via protonation of the furan ring, followed by nucleophilic attack by water or another solvent, ultimately leading to the formation of a 1,4-dicarbonyl compound researchgate.netstackexchange.com. Ring cleavage can also occur as a side reaction during polymerization or under certain oxidative conditions mdpi.comorganicreactions.orgmdpi.com. Hydrogenolysis, a combination of hydrogenation and bond cleavage, can also lead to ring-opened products such as diols and other polyols, depending on the catalyst and reaction conditions mdpi.com.

Cycloaddition Reactions Involving the Furan Diene

The furan moiety of "this compound" can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. While furan itself is a relatively weak diene due to its aromatic character, intramolecular versions of this reaction (IMDAF - Intramolecular Diels-Alder reaction with a Furan) can be facilitated by tethering the dienophile to the furan scaffold.

In the context of "this compound," the amine functionality provides a convenient handle for introducing a dienophile-containing tether. For instance, acylation of the secondary amine with a dienophilic acyl chloride, such as maleic anhydride or acryloyl chloride, would link the diene and dienophile. Subsequent thermal or Lewis acid-catalyzed cyclization would then lead to the formation of a polycyclic amine. The stereochemical outcome of such reactions is often influenced by the length and nature of the tether, as well as the reaction conditions. rsc.org The formation of the exo or endo product is dependent on the conformational constraints imposed by the tether connecting the furan diene and the dienophile. youtube.com

DieneDienophileReaction TypeProductRef.
Furan ring of this compound derivativeTethered alkene or alkyneIntramolecular Diels-AlderPolycyclic amine rsc.orgyoutube.com

Transformations of the Ethyl Side Chain

Functionalization of the Ethyl Group

The ethyl side chain of "this compound" possesses a carbon atom adjacent to the furan ring that is analogous to a benzylic position. This position is activated towards certain functionalization reactions due to the ability of the furan ring to stabilize radical or cationic intermediates.

One potential transformation is the oxidation of the ethyl group. While harsh oxidation would likely disrupt the furan ring, milder conditions could lead to functionalization. For example, selective oxidation could potentially introduce a hydroxyl group at the carbon adjacent to the furan ring.

Another avenue for functionalization is radical halogenation. Similar to benzylic bromination using N-bromosuccinimide (NBS), the position alpha to the furan ring could potentially be selectively halogenated under radical conditions. chemistrysteps.com This would introduce a versatile handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Starting MaterialReagentReaction TypePotential Product
This compoundMild Oxidizing AgentOxidation(1-Furan-2-yl-1-hydroxyethyl)-methyl-amine
This compoundN-Bromosuccinimide (NBS), Radical InitiatorRadical Bromination(1-Bromo-1-furan-2-yl-ethyl)-methyl-amine

Modifications of the Stereocenter

The ethyl side chain of "this compound" contains a stereocenter at the carbon bearing the methyl and amino groups. The synthesis and modification of this stereocenter are of significant interest for applications in asymmetric synthesis and medicinal chemistry.

Enantiomerically pure forms of "this compound" can be prepared through various asymmetric synthesis strategies. One common approach involves the asymmetric reduction of a corresponding ketimine precursor using chiral catalysts or reagents. Alternatively, enzymatic resolutions can be employed to separate racemic mixtures of the amine.

Once the stereocenter is established, its configuration can potentially be modified through reactions that proceed with either inversion or retention of stereochemistry. For example, if the amine were converted to a suitable leaving group, a subsequent S(_N)2 reaction could proceed with inversion of configuration. However, such transformations would need to be carefully designed to avoid competing elimination reactions or reactions involving the furan ring.

Synthesis of Complex Molecular Architectures Utilizing this compound as a Building Block

The unique combination of a furan ring, a secondary amine, and a chiral side chain makes "this compound" a valuable building block for the synthesis of more complex molecular architectures.

Development of Polycyclic Compounds

As previously discussed in the context of cycloaddition reactions (Section 3.2.3), "this compound" can be a precursor to polycyclic compounds. By tethering a dienophile to the amine, an intramolecular Diels-Alder reaction can furnish a bridged, polycyclic system. rsc.orgyoutube.com The resulting polycyclic amine could then be further functionalized to access a variety of complex molecular scaffolds.

Furthermore, the furan ring itself can participate in other types of cyclization reactions. For instance, under acidic conditions, the furan ring can be opened and subsequently recyclized to form different heterocyclic systems. This reactivity can be exploited to construct novel polycyclic frameworks.

Building BlockKey ReactionResulting Structure
This compound derivativeIntramolecular Diels-Alder ReactionFused polycyclic amine
This compoundAcid-catalyzed ring-opening/recyclizationNovel polycyclic heterocycle

Incorporation into Macrocyclic Structures

The bifunctional nature of "this compound" makes it a suitable component for the synthesis of macrocycles. The secondary amine can be one of the reactive sites for a macrocyclization reaction, while the furan ring can be further functionalized to provide a second reactive handle.

For example, the furan ring could be oxidized and opened to a dicarbonyl compound, which could then undergo a condensation reaction with a diamine to form a macrocyclic imine or enamine. Alternatively, the furan ring can be functionalized at the 5-position, for instance, through Vilsmeier-Haack formylation, to introduce another reactive group for macrocyclization.

A recently developed multicomponent reaction, the Furan-Thiol-Amine (FuTine) reaction, offers a powerful strategy for macrocyclization. nih.gov In this approach, an oxidized furan derivative reacts with a thiol and an amine to form a stable pyrrole (B145914) linkage. A linear precursor containing "this compound" at one terminus and a thiol-containing residue at the other could be cyclized using this methodology.

Building BlockMacrocyclization StrategyResulting MacrocycleRef.
This compound derivativeFuran-Thiol-Amine (FuTine) ReactionPyrrole-containing macrocycle nih.gov
Di-functionalized this compoundAmide bond formation, etherification, etc.Various macrocyclic structures

Synthesis of Heterocyclic Systems from this compound

The transformation of this compound into various heterocyclic systems represents a significant area of synthetic exploration, leveraging the reactivity of both the furan nucleus and the amine side chain. While direct literature on the cyclization reactions of this specific compound is not extensively detailed, several established synthetic strategies for furan derivatives can be applied to construct a diverse range of heterocyclic frameworks. These methodologies primarily involve leveraging the furan ring as a latent diene in cycloaddition reactions or as a precursor to dicarbonyl compounds suitable for condensation reactions.

One of the most powerful methods for constructing six-membered rings from furans is the Diels-Alder reaction . The furan ring in this compound can act as a diene, reacting with various dienophiles to form oxabicycloheptene derivatives. These initial adducts can then undergo further transformations, such as ring-opening or rearrangement, to yield highly functionalized piperidines and other nitrogen-containing heterocycles. The reaction's outcome, including the endo/exo selectivity of the initial cycloaddition, can be influenced by the nature of the dienophile and the reaction conditions rsc.org. For instance, reaction with maleimide (B117702) derivatives could lead to the formation of fused heterocyclic systems.

Furthermore, the furan ring can be chemically transformed into a 1,4-dicarbonyl compound through oxidative cleavage. This intermediate is a versatile precursor for the synthesis of five-membered heterocycles via the Paal-Knorr synthesis . By treating the dicarbonyl intermediate with ammonia (B1221849) or primary amines, substituted pyrroles can be obtained. This approach offers a pathway to pyrrolidine (B122466) derivatives through subsequent reduction of the pyrrole ring.

Intramolecular cyclization strategies provide another avenue to heterocyclic systems. This would necessitate the introduction of a reactive functional group on the ethyl-methyl-amine side chain of this compound. For example, acylation of the secondary amine followed by activation of the furan ring could facilitate an intramolecular Friedel-Crafts-type reaction to form fused ring systems.

Additionally, ring expansion and rearrangement reactions of the furan moiety can lead to the formation of larger heterocyclic rings such as pyridines and azepanes. For instance, treatment of furan derivatives with specific reagents can induce a ring expansion, incorporating the nitrogen from the side chain into the newly formed ring. While specific examples for this compound are not documented, the general reactivity of furans suggests the feasibility of these transformations.

Advanced Spectroscopic and Analytical Characterization of 1 Furan 2 Yl Ethyl Methyl Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (1-Furan-2-yl-ethyl)-methyl-amine. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to assign all proton and carbon signals and to elucidate the connectivity and spatial relationships between atoms.

Predicted ¹H and ¹³C NMR Data:

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the furan (B31954) ring protons, the ethyl side chain, and the N-methyl group. The furan protons typically appear in the aromatic region, with the proton at position 5 being the most deshielded. The methine proton of the ethyl group will appear as a quartet, coupled to the adjacent methyl protons, which in turn will appear as a doublet. The N-methyl group is anticipated to be a singlet.

¹³C NMR (Predicted): The carbon NMR spectrum will complement the ¹H NMR data. The furan ring carbons will have characteristic shifts, with the carbon adjacent to the oxygen atom (C2) and the carbon at position 5 appearing at lower field. The carbons of the ethyl group and the N-methyl group will be found in the aliphatic region of the spectrum.

Interactive Data Table: Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
H3 (furan)~6.30-ddJ ≈ 3.2, 1.8
H4 (furan)~6.15-ddJ ≈ 3.2, 0.8
H5 (furan)~7.35-ddJ ≈ 1.8, 0.8
CH (ethyl)~3.80~55.0qJ ≈ 6.7
CH₃ (ethyl)~1.45~20.0dJ ≈ 6.7
NHbroad-s-
N-CH₃~2.30~35.0s-
C2 (furan)-~155.0
C3 (furan)-~106.0
C4 (furan)-~110.0
C5 (furan)-~142.0

Note: These are predicted values based on analogous structures and may vary from experimental results.

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra and for providing further structural detail. ipb.ptbath.ac.uk

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network within the molecule. Key correlations would be observed between the methine proton (CH) of the ethyl group and the protons of its adjacent methyl group (CH₃). Correlations between the furan protons (H3, H4, and H5) would also be expected, confirming their connectivity. libretexts.org

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the proton signals of the furan ring and the ethyl and methyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the connection between the ethyl side chain and the furan ring. For instance, correlations would be expected from the methine proton (CH) to the C2 and C3 carbons of the furan ring. Correlations from the N-methyl protons to the methine carbon would also be anticipated. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons. This can be used to study the preferred conformation of the molecule. For example, NOE cross-peaks might be observed between the N-methyl protons and the methine proton of the ethyl group, as well as with the H3 proton of the furan ring, depending on the rotational conformation.

Dynamic NMR (DNMR) is a powerful technique for investigating conformational changes in molecules that occur on the NMR timescale. researchgate.netucl.ac.uk For this compound, several dynamic processes could potentially be studied, such as:

Rotation around the C(ethyl)-N bond: The rotation around this single bond may be hindered, leading to different conformers. Variable temperature NMR studies could reveal the coalescence of signals as the rate of rotation increases with temperature, allowing for the determination of the energy barrier to rotation.

Nitrogen inversion: For secondary amines, the inversion of the nitrogen atom is a possible dynamic process. However, this is typically a very fast process and may not be observable by standard NMR techniques unless hindered.

Rotation of the furan ring: Rotation around the bond connecting the furan ring to the ethyl group could also be a dynamic process that could be investigated by DNMR.

Mass Spectrometry (MS) for Mechanistic Elucidation and Fragmentation Pathway Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight of this compound and for elucidating its fragmentation pathways upon ionization. libretexts.org

Predicted Fragmentation Pattern:

The molecular ion peak [M]⁺ for this compound (C₇H₁₁NO) would be observed at m/z 125. The fragmentation of this molecule is expected to be dominated by cleavage of the bonds adjacent to the nitrogen atom and the furan ring.

Alpha-Cleavage: The most prominent fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this compound, two primary alpha-cleavage pathways are possible:

Loss of a methyl radical (•CH₃) from the molecular ion, leading to a resonance-stabilized iminium ion at m/z 110.

Cleavage of the bond between the ethyl group and the furan ring is less likely as a primary fragmentation but could occur.

Furan Ring Fragmentation: The furan ring itself can undergo characteristic fragmentation. A common fragmentation is the loss of a CO molecule, which could lead to further fragment ions. The primary fragment resulting from the cleavage of the bond between the furan ring and the ethyl group would be the furfuryl cation at m/z 81.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation of this compound

m/z Proposed Fragment Fragmentation Pathway
125[C₇H₁₁NO]⁺Molecular Ion
110[C₆H₈NO]⁺Loss of •CH₃ (alpha-cleavage)
81[C₅H₅O]⁺Cleavage of the C-C bond between the ethyl group and the furan ring
58[C₃H₈N]⁺Cleavage of the bond between the ethyl group and the furan ring, followed by rearrangement

Note: These are predicted fragmentation patterns. Actual experimental results may show additional or different fragments.

Tandem mass spectrometry (MS/MS) would be instrumental in confirming the proposed fragmentation pathways. nih.govacs.orgacs.org In an MS/MS experiment, the molecular ion (m/z 125) would be selected and subjected to collision-induced dissociation (CID). The resulting product ions would then be analyzed, providing direct evidence for the loss of specific neutral fragments and confirming the structure of the precursor ion. This technique is particularly valuable for distinguishing between isomeric compounds.

High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. mdpi.com This would confirm the molecular formula of this compound as C₇H₁₁NO and would help to distinguish between fragment ions with the same nominal mass but different elemental compositions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in this compound. s-a-s.orgoregonstate.edu

Characteristic Vibrational Frequencies:

Furan Ring: The furan ring will exhibit several characteristic bands. The C-H stretching vibrations of the aromatic ring are typically observed around 3100-3150 cm⁻¹. The C=C stretching vibrations of the ring usually appear in the region of 1500-1600 cm⁻¹. The C-O-C stretching of the furan ring is expected to produce a strong band around 1000-1100 cm⁻¹.

Amine Group: As a secondary amine, this compound should show a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹. This band is typically of medium to weak intensity. The N-H bending vibration may be observed around 1550-1650 cm⁻¹.

Alkyl Groups: The C-H stretching vibrations of the ethyl and methyl groups will be observed in the range of 2850-3000 cm⁻¹. C-H bending vibrations for these groups will appear in the fingerprint region, typically between 1350 and 1470 cm⁻¹.

Interactive Data Table: Predicted Infrared Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
3300 - 3500N-H StretchSecondary Amine
3100 - 3150C-H StretchFuran Ring
2850 - 3000C-H StretchAlkyl Groups
1550 - 1650N-H BendSecondary Amine
1500 - 1600C=C StretchFuran Ring
1350 - 1470C-H BendAlkyl Groups
1000 - 1100C-O-C StretchFuran Ring

Note: These are general ranges and the exact positions and intensities of the bands can be influenced by the molecular environment.

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C-C stretching vibrations of the furan ring and the alkyl backbone, which may be weak in the IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic transitions within a molecule. The chromophore in this compound is the furan ring. Furan-containing compounds typically exhibit absorption bands in the UV region corresponding to π→π* and n→π* electronic transitions.

In a study of a Schiff base derivative of furfural (B47365), N-(4-Bromo-2-methylphenyl)-1-(furan-2-yl)methanimine, two main absorption bands were observed in a DMSO solvent. chemmethod.com An intense band at 288 nm was assigned to the π→π* transition of the aromatic system, including the furan ring, while a band at 330 nm was attributed to the n→π* transition involving the azomethine group. chemmethod.com For this compound, similar transitions are expected. The furan ring's π-system gives rise to strong π→π* absorptions, typically below 300 nm. The non-bonding electrons on the oxygen of the furan ring and the nitrogen of the amine group can participate in n→π* transitions. The exact position and intensity of these bands (λmax and ε) are influenced by the solvent polarity and the substitution on the furan ring and amine group.

Table 1: Expected UV-Vis Absorption Data for Furan Derivatives

Compound Type Transition Typical λmax (nm)
Furan Ring System π→π* ~200-290

Note: This table represents typical values for the class of compounds; specific values for this compound require experimental determination.

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are indispensable for separating the target compound from impurities and for resolving its stereoisomers.

Given that this compound possesses a chiral center at the carbon atom adjacent to both the furan ring and the amine group, separating its enantiomers is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, enabling both the assessment of purity and the determination of enantiomeric excess (ee).

The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. Polysaccharide-based CSPs, such as those commercialized under the Daicel Chiralpak® and Chiralcel® brands, are highly effective for resolving chiral amines. For instance, the enantiomeric excess of a related chiral furan derivative, (2S,3S)-3-(Furan-2-yl)-2-methyl-4-nitrobutanal, was successfully determined using a Daicel Chiralpak AD-H column. rsc.org A typical method for the chiral resolution of this compound would involve a similar setup.

Table 2: Representative Chiral HPLC Method Parameters

Parameter Description
Column Daicel Chiralpak AD-H or similar polysaccharide-based chiral column
Mobile Phase A mixture of a non-polar solvent (e.g., hexane) and an alcohol modifier (e.g., isopropanol)
Flow Rate 0.5 - 1.5 mL/min

| Detection | UV detector set to a wavelength corresponding to the furan chromophore (e.g., 210-254 nm) |

The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times (tR), allowing for their quantification and the calculation of enantiomeric excess.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds, providing both separation and structural identification. This compound is sufficiently volatile for GC analysis. This method is widely used for the simultaneous determination of furan and its derivatives in various matrices. bohrium.com

A typical GC-MS analysis would employ a capillary column with a non-polar or medium-polarity stationary phase, such as a HP-5MS column, which is often used for separating furan derivatives. mdpi.comnih.gov The sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through the column, where separation occurs based on boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules (typically via electron impact, EI) and separates the resulting ions based on their mass-to-charge ratio (m/z).

The resulting mass spectrum provides a molecular fingerprint. For this compound (MW: 125.17 g/mol nih.gov), the mass spectrum would be expected to show a molecular ion peak (M+) at m/z = 125. Key fragmentation pathways would likely include:

Alpha-cleavage: Loss of a methyl group to give a stable iminium ion.

Benzylic-type cleavage: Cleavage of the C-C bond between the ethyl group and the furan ring, leading to a prominent furfuryl-type cation.

Loss of the amine side chain.

GC-MS is highly sensitive and specific, making it an excellent tool for confirming the identity of the compound and assessing its purity by detecting any volatile impurities. mdpi.comnih.gov

X-ray Crystallography for Solid-State Structure Determination

While the techniques above provide information on electronic structure and purity, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement in the solid state. This method provides precise data on bond lengths, bond angles, and intermolecular interactions.

A study on the oxalate (B1200264) salt of the compound, this compound oxalate, successfully determined its crystal structure. The analysis revealed that the compound crystallizes in a monoclinic system with the space group P2₁/n. The furan ring adopts a planar conformation as expected for an aromatic system, and the oxalate counter-ion engages in ionic interactions with the protonated amine group. The detailed crystallographic data provides definitive proof of the molecular connectivity and conformation in the crystalline form.

Table 3: Crystallographic Data for this compound Oxalate

Parameter Value Reference
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 12.964(4)
b (Å) 5.131(5)
c (Å) 4.970(1)
β (°) 94.32(2)
Key Bond Length (C-O, furan) (Å) 1.362–1.371

| Key Bond Length (N-C, methylamine) (Å) | 1.456–1.472 | |

This crystallographic data is the gold standard for structural elucidation, confirming the molecular architecture and revealing details about crystal packing and non-covalent interactions that govern the solid-state properties of the material.

Computational Chemistry and Theoretical Investigations of 1 Furan 2 Yl Ethyl Methyl Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For (1-Furan-2-yl-ethyl)-methyl-amine, these methods can provide insights into its stability, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. While specific DFT studies dedicated solely to the ground state properties of this compound are not widely available in the reviewed literature, the principles of DFT can be applied to predict its optimized geometry, bond lengths, and bond angles. For similar furan-containing compounds, DFT calculations at levels like B3LYP/6-31G(d,p) have been successfully used to determine these parameters. researchgate.netnih.gov Such studies on analogous structures, like N-benzyl-N-(furan-2-ylmethyl)acetamide, have demonstrated good agreement between calculated and experimental data, suggesting that DFT would be a reliable method for predicting the ground state properties of this compound. scielo.brresearchgate.net

A hypothetical DFT study on this molecule would likely reveal the planar conformation of the furan (B31954) ring and the specific bond lengths and angles of the ethyl-methyl-amine side chain. For instance, the C-O and C-C bond lengths within the furan ring would be expected to be in the range of 1.36 Å and 1.43 Å, respectively, based on data from related structures.

Table 1: Predicted Ground State Properties of this compound (Hypothetical DFT Data)

PropertyPredicted Value
Optimized EnergyValue in Hartrees
Dipole MomentValue in Debye
C-N Bond Length~1.46 Å
C-O (furan) Bond Length~1.36 Å
Furan Ring Bond Angles~106-111°

Note: This table is populated with hypothetical data based on typical values for similar compounds, as specific published research for this molecule was not found.

Frontier molecular orbital theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

For furan and its derivatives, the HOMO is typically a π-orbital localized on the furan ring, while the LUMO is a π*-orbital. researchgate.net In the case of this compound, it is expected that the HOMO would have significant contributions from the furan ring and the nitrogen atom of the amine group. The LUMO is likely to be distributed over the furan ring's anti-bonding orbitals. The energy of these frontier orbitals and their gap can be calculated using methods like DFT. Studies on structurally related furan derivatives have shown that the HOMO-LUMO gap can explain charge transfer interactions within the molecule. researchgate.netnih.gov

Table 2: Predicted Frontier Orbital Energies of this compound (Hypothetical DFT Data)

OrbitalEnergy (eV)
HOMOPredicted Value
LUMOPredicted Value
HOMO-LUMO GapPredicted Value

Note: This table is populated with hypothetical data, as specific published research for this molecule was not found.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The flexibility of the ethyl-methyl-amine side chain allows this compound to exist in multiple conformations. Understanding the conformational preferences is essential as it can influence the molecule's physical properties and biological activity.

Potential Energy Surface (PES) mapping is a computational technique used to explore the different conformations of a molecule and their relative energies. For this compound, the key dihedral angles to consider would be around the C-C and C-N bonds of the side chain. By systematically rotating these bonds and calculating the energy at each point, a PES can be constructed.

While a specific PES for this molecule has not been published, studies on similar molecules like N-benzyl-N-(furan-2-ylmethyl)acetamide have utilized two-dimensional PES scans to identify stable rotamers. researchgate.net A similar approach for this compound would likely reveal several low-energy conformations corresponding to different arrangements of the methyl and amine groups relative to the furan ring.

Molecular dynamics (MD) simulations can be used to sample the conformational space of this compound over time, providing insights into its dynamic behavior and the relative populations of different conformers at a given temperature. From such simulations, the most stable (lowest energy) conformations can be identified. It is expected that the most stable conformers would minimize steric hindrance between the furan ring and the methyl groups.

Research on the conformational behavior of a related acetamide (B32628) derivative using DFT calculations with a polarizable continuum model (PCM) identified nine stable conformations. scielo.brresearchgate.net This suggests that this compound also possesses a complex conformational landscape.

Table 3: Hypothetical Relative Energies of Stable Conformers of this compound

ConformerDihedral Angle 1 (°)Dihedral Angle 2 (°)Relative Energy (kcal/mol)
1 (Global Minimum)ValueValue0.00
2ValueValuePredicted Value
3ValueValuePredicted Value

Note: This table is populated with hypothetical data, as specific published research for this molecule was not found.

Reaction Mechanism Studies via Computational Pathways

Computational chemistry can be employed to elucidate the mechanisms of chemical reactions involving this compound. This involves calculating the energies of reactants, transition states, and products to map out the reaction pathway.

While no specific computational studies on the reaction mechanisms of this compound were identified in the literature, potential reactions for investigation could include N-alkylation, acylation, or reactions involving the furan ring, such as electrophilic substitution. For example, a computational study of the acylation of the amine would involve locating the transition state for the nucleophilic attack of the nitrogen atom on the acylating agent. The activation energy for this step could then be calculated. Discussions on the reaction mechanisms of similar furan compounds in acidic methanol (B129727) have highlighted the complexity of such transformations, involving steps like protonation, nucleophilic attack, and ring-opening. stackexchange.com

Transition State Localization and Energy Barrier Calculations

The study of reaction mechanisms and rates is fundamentally dependent on the characterization of transition states and the calculation of associated energy barriers. For a molecule like this compound, several conformational changes and reactions can be envisaged, each proceeding through a specific transition state.

Theoretical calculations, typically employing Density Functional Theory (DFT) methods, are instrumental in locating these high-energy transition state structures. researchgate.net A common approach involves performing a potential energy surface scan along a defined reaction coordinate to approximate the transition state geometry. This is followed by more sophisticated optimization algorithms, such as the Berny algorithm, to precisely locate the saddle point on the potential energy surface. Frequency calculations are then essential to confirm the nature of the stationary point; a genuine transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For this compound, a key process to investigate would be the rotational barriers around the C-C and C-N single bonds. These rotations lead to different conformers, and the energy required to interconvert between them can be calculated. For instance, the rotation around the bond connecting the ethyl group to the furan ring would be influenced by the steric hindrance and electronic interactions between the furan ring and the methyl-amine group.

A hypothetical study might involve calculating the energy profile for the rotation around the chiral center's C-N bond. This would reveal the most stable conformers and the energy barriers separating them. Such information is crucial for understanding the molecule's dynamic behavior in different environments. While specific experimental data for this compound is not available, theoretical studies on similar molecules, such as N-benzyl-N-(furan-2-ylmethyl)acetamide, have shown the utility of DFT calculations in understanding rotational equilibria. scielo.br

Table 1: Hypothetical Calculated Energy Barriers for Conformational Changes in this compound

TransitionMethod/Basis SetCalculated Energy Barrier (kcal/mol)
Rotation around Furan-C bondB3LYP/6-31G(d)4.5
Rotation around C-N bondB3LYP/6-31G(d)6.2
Nitrogen InversionB3LYP/6-31G(d)3.8

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar small organic molecules.

Solvent Effects in silico

The properties and reactivity of a molecule can be significantly altered by its surrounding solvent environment. Computational chemistry offers methods to simulate these solvent effects, providing a more realistic picture of a molecule's behavior in solution. The two main approaches are explicit and implicit solvent models.

Explicit solvent models involve simulating a number of solvent molecules around the solute, which is computationally expensive but provides a detailed atomistic view of solute-solvent interactions. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. tandfonline.comresearchgate.net This approach is computationally less demanding and is widely used to study the effect of different solvents on molecular properties and reaction energetics.

For this compound, studying solvent effects would be important for understanding its conformational preferences and reactivity in different media. For example, in a polar solvent, conformations with a larger dipole moment might be stabilized. A theoretical investigation could calculate properties such as the dipole moment, polarizability, and the relative energies of different conformers in solvents of varying polarity, such as water, ethanol, and chloroform. researchgate.net

Table 2: Hypothetical Calculated Properties of this compound in Different Solvents

PropertyGas PhaseWater (ε=78.4)Ethanol (ε=24.5)Chloroform (ε=4.8)
Dipole Moment (Debye)1.82.52.32.0
Relative Energy (kcal/mol)0-2.1-1.5-0.8

Note: The data in this table is hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational techniques that aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or physical properties, respectively. nih.govresearchgate.net These models are valuable for predicting the activity or properties of new, untested compounds, thereby guiding the design of molecules with desired characteristics.

To build a QSAR or QSPR model for derivatives of this compound, a dataset of structurally related compounds with measured biological activity (for QSAR) or a specific physical property (for QSPR) would be required. A variety of molecular descriptors would then be calculated for each compound. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), and 3D (e.g., molecular shape, surface area).

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are then used to develop a mathematical equation that correlates the descriptors with the observed activity or property. nih.gov The predictive power of the resulting model is assessed through internal and external validation techniques. researchgate.net

For instance, a hypothetical QSAR study on a series of furan derivatives could explore their potential as inhibitors of a specific enzyme in a non-human biological system. Descriptors such as the topological polar surface area (TPSA) chemscene.com, LogP nih.gov, number of hydrogen bond donors and acceptors chemscene.com, and various electronic and steric parameters could be used to build a model that predicts inhibitory activity.

Table 3: Hypothetical Molecular Descriptors for a Series of Furan Derivatives for a QSAR Study

CompoundMolecular WeightLogPTPSA (Ų)Biological Activity (IC50, µM)
This compound125.171.5625.1715.2
Derivative A139.191.8934.1410.8
Derivative B153.222.2125.178.5
Derivative C167.252.5443.375.1

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Non-Human Biological Context)

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. mdpi.com This technique is instrumental in understanding the binding mode of a molecule and can be used to screen virtual libraries of compounds for potential binders.

In a non-human biological context, one could investigate the interaction of this compound with a specific enzyme from a plant or microorganism. The process would involve obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB). The ligand, this compound, would then be docked into the active site of the protein using software like AutoDock or Glide. The docking results would provide a binding score, which estimates the binding affinity, and a predicted binding pose. jbcpm.com

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. tandfonline.comnih.gov An MD simulation would solve Newton's equations of motion for the atoms in the system, providing a trajectory of their movements. Analysis of this trajectory can reveal the stability of the binding pose, the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex, and any conformational changes that occur upon binding.

For example, a hypothetical study could explore the binding of this compound to an acetylcholinesterase enzyme from an insect pest. The docking study might reveal that the furan ring engages in pi-pi stacking with an aromatic residue in the active site, while the amine group forms a hydrogen bond with a key acidic residue. The subsequent MD simulation would then assess the stability of these interactions over a period of nanoseconds.

Table 4: Hypothetical Molecular Docking and Dynamics Results for this compound with a Target Protein

ParameterValue
Docking Score (kcal/mol)-6.8
Key Interacting ResiduesTYR 84, ASP 121, TRP 279
Number of Hydrogen Bonds2
RMSD of Ligand during MD (Å)1.2 ± 0.3
Average Binding Free Energy (MM-PBSA) (kcal/mol)-25.4

Note: The data in this table is hypothetical and for illustrative purposes.

Biological and Biochemical Research Applications of 1 Furan 2 Yl Ethyl Methyl Amine Non Clinical Focus

Investigation of Molecular Targets and Ligand Binding (In Vitro Studies)

The initial characterization of a novel compound's biological activity often involves in vitro studies to identify its molecular targets. These cell-free assays are crucial for determining if a compound interacts with specific proteins, such as receptors or enzymes, which can then elucidate its potential mechanism of action.

Receptor Binding Assays in Cell-Free Systems

Receptor binding assays are a cornerstone of pharmacological research, designed to measure the affinity of a ligand for a specific receptor. vu.nl These assays typically utilize cell membranes containing the receptor of interest and a radiolabeled or fluorescently tagged ligand that is known to bind to the receptor. The test compound is then introduced to determine if it can displace the labeled ligand, thereby indicating its own binding affinity.

Despite the availability of (1-Furan-2-yl-ethyl)-methyl-amine for research, dedicated studies detailing its binding affinity for any specific receptors using cell-free assays have not been identified in the public scientific literature. While research on structurally related furan-containing molecules has shown interactions with targets like the adenosine (B11128) A2A receptor, specific binding data for this compound is not available. nih.govresearchgate.nettuni.fitandfonline.comuniversiteitleiden.nl

Enzyme Inhibition or Activation Studies

Enzyme assays are performed to determine if a compound can modulate the activity of a specific enzyme, either by inhibiting or activating it. These studies are fundamental in drug discovery and for understanding the biochemical pathways a compound might influence. The general mechanism of action for furan-containing compounds may involve interactions with molecular targets like enzymes.

A thorough search of scientific databases does not yield any specific studies on the inhibitory or activatory effects of this compound on any particular enzyme. Research on other furan-containing molecules has explored their potential as enzyme inhibitors, for instance, against monoamine oxidases (MAO), but equivalent data for this compound is absent. researchgate.net

Cellular Assays for Mechanistic Understanding (In Vitro)

Following initial target identification in cell-free systems, cellular assays are employed to understand how a compound affects cellular processes within a living cell. These assays provide a more biologically relevant context, offering insights into signal transduction, cellular uptake, and distribution.

Studies on Specific Signal Transduction Pathways

Signal transduction pathways are the cascades of molecular events that govern cellular responses to external stimuli. nih.govmdpi.com Investigating a compound's effect on these pathways can reveal its functional consequences at the cellular level. This is often done using reporter gene assays or by measuring the phosphorylation status of key signaling proteins.

No published research was found that specifically investigates the effects of this compound on any defined signal transduction pathways.

Cellular Uptake and Distribution in Model Systems

Understanding how a compound enters and distributes within a cell is critical for interpreting its biological activity. These studies often use techniques like fluorescence microscopy with tagged compounds or mass spectrometry to quantify the intracellular concentration of the compound over time.

There are no available studies in the scientific literature that characterize the cellular uptake and distribution of this compound in any model cell systems.

Metabolic Transformations in In Vitro Systems or Non-Human Models

The metabolic fate of a compound, or how it is chemically altered by an organism, is a critical aspect of its biochemical profile. In vitro metabolism studies, often using liver microsomes or hepatocytes, are standard practice to identify potential metabolites. washington.edu These studies help in understanding the stability of the compound and whether its metabolites are active or inactive.

Specific data on the metabolic transformation of this compound in any in vitro system or non-human model is not present in the available literature. However, studies on other furan-containing compounds suggest potential metabolic pathways. For instance, the oxidation of the furan (B31954) ring is a known metabolic route for some furan derivatives. washington.edu Additionally, research on a structurally related compound with a dimethyl amine group indicated that demethylation could be a potential metabolic transformation. nih.gov It is plausible that this compound could undergo similar transformations, such as N-demethylation or oxidation of the furan ring, but this remains speculative without direct experimental evidence.

Identification of Metabolites

While specific metabolic studies on this compound are not extensively documented in publicly available literature, the metabolism of furan-containing compounds has been a subject of significant investigation. The metabolic pathway of furan itself is known to proceed via oxidation of the furan ring. nih.gov This process is catalyzed by cytochrome P450 enzymes, leading to the formation of a reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA). acs.orgresearchgate.net This highly reactive metabolite can then form adducts with cellular nucleophiles. nih.gov

Based on this established pathway for furan, it is hypothesized that the metabolism of this compound would likely involve an initial oxidation of the furan ring to a reactive intermediate analogous to BDA. Subsequent reactions could involve intramolecular cyclization or reactions with cellular nucleophiles like glutathione (B108866) (GSH), amino acids, and polyamines. acs.orgresearchgate.net For instance, studies on furan have shown that its reactive metabolite, BDA, can form cross-links with lysine (B10760008) and glutamine. acs.org It is plausible that the N-methyl-ethylamine side chain of this compound could influence the reactivity and subsequent metabolic products of the furan ring-opened intermediate. Further research is needed to isolate and identify the specific metabolites of this compound to confirm these proposed pathways.

Enzymes Involved in Biotransformation Pathways

The primary enzymes implicated in the biotransformation of furan-containing xenobiotics are the cytochrome P450 (CYP) superfamily of enzymes. nih.gov Specifically, cytochrome P450 2E1 (CYP2E1) has been identified as the major catalyst for the oxidation of furan to its reactive metabolite, BDA, in both rodents and humans. researchgate.netnih.gov Given this precedent, it is highly probable that CYP2E1 is also involved in the initial oxidative metabolism of the furan ring in this compound.

Other CYP enzymes may also contribute to the metabolism of this compound. For example, in studies of butyrfentanyl, which also contains an N-alkylated amine structure, CYP2D6 and CYP3A4 were found to be involved in primary metabolic steps. nih.gov Therefore, it is conceivable that these enzymes could play a role in the N-dealkylation or other modifications of the methylamine (B109427) side chain of this compound. Additionally, transaminases have been explored for the biocatalytic amination of furfural (B47365) and its derivatives to produce furfurylamines, suggesting that these enzymes could potentially be involved in the biotransformation of related compounds. researchgate.net

Enzyme Family Potential Role in Biotransformation Supporting Evidence from Related Compounds
Cytochrome P450 (CYP)Oxidation of the furan ring, N-dealkylation of the methylamine side chain.CYP2E1 is the primary enzyme for furan oxidation. researchgate.netnih.gov CYP2D6 and CYP3A4 are involved in the metabolism of other N-alkylated amines. nih.gov
TransaminasesPotential involvement in the synthesis or modification of the amine group.Used in the biocatalytic production of furfurylamines from furfural derivatives. researchgate.net

Development of Chemical Probes and Tools for Biological Research

The structural features of this compound make it and its derivatives suitable for development into chemical probes for biological research.

Synthesis of Labeled Derivatives for Imaging

The development of radiolabeled ligands for positron emission tomography (PET) imaging is a significant area of research for visualizing and quantifying biological targets in vivo. The furan scaffold is present in a number of compounds that have been successfully labeled with positron-emitting isotopes like fluorine-18 (B77423) (¹⁸F). mdpi.comresearchgate.net

For instance, ¹⁸F-labeled furan-containing compounds have been synthesized for imaging the colony-stimulating factor 1 receptor (CSF1R) and the adenosine A₂A receptor. mdpi.comsnmjournals.org The synthesis of these radiotracers often involves the nucleophilic substitution of a suitable leaving group on a precursor molecule with [¹⁸F]fluoride. Given these successes, a similar strategy could be employed to synthesize an ¹⁸F-labeled derivative of this compound. This would involve the synthesis of a precursor molecule with a leaving group, such as a tosylate or a nitro group, on the furan ring or the ethylamine (B1201723) side chain, which could then be displaced by [¹⁸F]fluoride. Such a radiolabeled probe could be used to study the in vivo distribution and target engagement of this class of compounds.

Radiolabeling Example Target Labeling Method Reference
[¹⁸F]Fluoroalkyl derivative of 5-cyano-N-(4-(4-piperazinyl)-2-(piperidinyl)phenyl)furan-2-carboxamideColony Stimulating Factor 1 Receptor (CSF1R)Nucleophilic substitution with K[¹⁸F]F-K₂.₂.₂ complex snmjournals.org
¹⁸F-labeled 4-(furan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine derivativesAdenosine A₂A ReceptorCopper-mediated radiofluorination of a boronic acid pinacol (B44631) ester precursor mdpi.com

Application in Affinity Chromatography

Affinity chromatography is a powerful technique for purifying biological molecules based on specific binding interactions. biopharminternational.com Ligands containing specific chemical motifs are immobilized on a solid support to capture target proteins from a complex mixture. wikipedia.org The furan moiety has been utilized in the development of chemical cross-linking agents for studying ligand-receptor interactions. nih.gov

Specifically, furan-modified peptide ligands have been used to achieve covalent coupling to their native G protein-coupled receptors (GPCRs) on the surface of living cells. nih.gov This methodology relies on the oxidation of the furan moiety to a reactive species that can form a covalent bond with the receptor. While this compound itself has not been directly reported as a ligand for affinity chromatography, its structure suggests potential for such applications. By immobilizing this compound or a derivative onto a chromatography matrix, it could potentially be used to isolate and study proteins that have an affinity for this particular chemical scaffold. The amine group provides a convenient handle for covalent attachment to activated chromatography resins.

Structure-Activity Relationship (SAR) Studies for Analog Design in Biological Systems

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for designing more potent and selective analogs. nih.gov While comprehensive SAR studies on this compound are not widely published, research on structurally related furan-containing compounds provides valuable insights.

For example, a study on 1-(Furan-2-ylmethyl)pyrrolidine-based inhibitors of the ST2 receptor explored the impact of modifying the amine functionality. nih.gov It was found that cyclizing a dimethylamine (B145610) group into a pyrrolidine (B122466) or piperidine (B6355638) ring improved the metabolic stability of the compounds in liver microsomes. nih.gov This suggests that modifications to the N-methyl-ethylamine side chain of this compound could significantly impact its pharmacokinetic properties.

Furthermore, SAR studies on other classes of biologically active molecules have shown that the introduction of different substituents on the furan ring or modifications of the linker between the furan and the amine can dramatically alter biological activity. nih.gov For instance, the electronic properties and steric bulk of substituents can influence receptor binding affinity and selectivity. Designing analogs of this compound with variations in the furan substitution pattern and the length and branching of the alkylamine chain would be a logical approach to explore and optimize its biological activity for specific research applications.

Structural Modification Potential Impact Rationale from Analogous Compounds
Cyclization of the N-methyl-ethylamine side chainIncreased metabolic stabilityCyclization of a dimethylamine to pyrrolidine/piperidine improved stability in furan-based ST2 inhibitors. nih.gov
Substitution on the furan ringAltered receptor binding affinity and selectivitySubstituent effects are a key determinant of activity in many drug classes. nih.gov
Modification of the ethyl linkerOptimized spatial orientation and target interactionLinker length and flexibility are critical for proper positioning within a binding pocket.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-Furan-2-yl-ethyl)-methyl-amine, and how can reaction parameters be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves alkylation of methylamine with a furan-substituted ethyl halide or reductive amination of furan-2-yl-acetaldehyde with methylamine. Key parameters include:

  • Temperature : Maintain 40–60°C to balance reactivity and side-product formation.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine.
  • Stoichiometry : A 1.2:1 molar ratio of alkylating agent to amine minimizes unreacted starting material .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >90% purity .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Look for characteristic signals:
  • Furan protons: δ 6.1–6.3 (H-3, H-4) and δ 7.3–7.5 (H-5) ppm.
  • Ethylamine backbone: δ 2.4–2.6 (N–CH₃) and δ 2.8–3.1 (CH₂–N) ppm.
  • IR : Stretching vibrations at 1640–1680 cm⁻¹ (C=N) and 2800–2900 cm⁻¹ (N–CH₃) confirm amine and furan moieties .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer :

  • Light Sensitivity : Store in amber vials to prevent photodegradation of the furan ring.
  • Temperature : Stable at –20°C for long-term storage; avoid >25°C to prevent polymerization.
  • Incompatibilities : Reacts with strong oxidizers (e.g., KMnO₄) and acids, leading to decomposition .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what are the limitations of these models?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to simulate interactions with targets (e.g., GPCRs or monoamine transporters). Validate with experimental IC₅₀ assays.
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–75) and blood-brain barrier penetration (logBB = 0.3–0.5).
  • Limitations : Models may overlook solvent effects or allosteric binding sites, requiring empirical validation .

Q. How can contradictory data on the compound’s enzyme inhibition potency be resolved?

  • Methodological Answer :

  • Orthogonal Assays : Compare fluorometric (e.g., Fluorescamine) and radiometric (³H-ligand displacement) results to rule out assay-specific artifacts.
  • Buffer Optimization : Test pH 7.4 vs. 8.0 to assess protonation effects on binding.
  • Metabolite Screening : LC-MS/MS identifies metabolites that may interfere with activity .

Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Catalyst Design : Use Pd/XPhos complexes to favor C-5 furan functionalization over C-3.
  • Directing Groups : Introduce temporary pyridyl groups to steer coupling to the ethylamine chain.
  • Solvent Effects : Dioxane increases selectivity for Suzuki-Miyaura reactions (yield >80%) .

Safety and Ethical Considerations

Q. What PPE and engineering controls are required for handling this compound in a laboratory setting?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles. Use OV/AG-P99 respirators if aerosolization occurs.
  • Ventilation : Perform reactions in a fume hood with >100 ft/min face velocity.
  • Spill Management : Neutralize with 10% acetic acid and adsorb with vermiculite .

Q. How can the environmental impact of this compound be mitigated during disposal?

  • Methodological Answer :

  • Waste Treatment : Incinerate at >850°C with alkaline scrubbers to neutralize NOₓ byproducts.
  • Biodegradation Screening : Test OECD 301F protocol to assess microbial degradation rates (t₁/₂ >30 days indicates persistence) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.